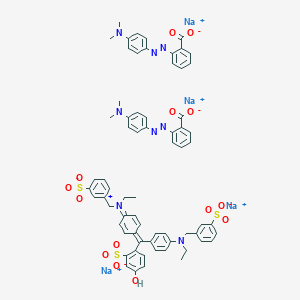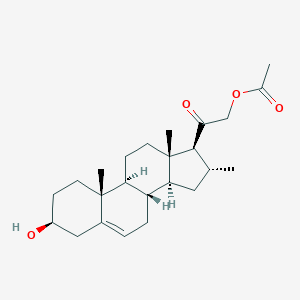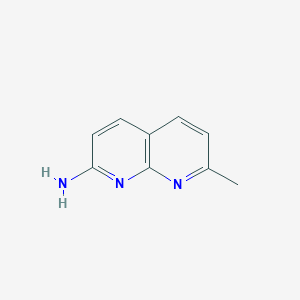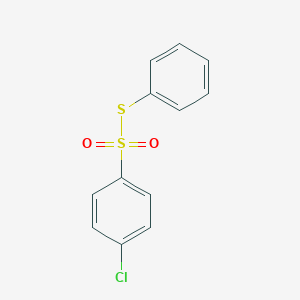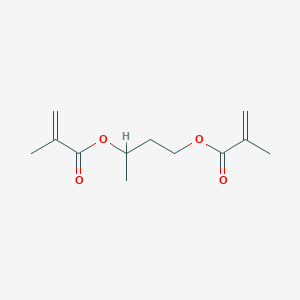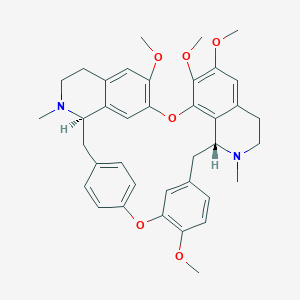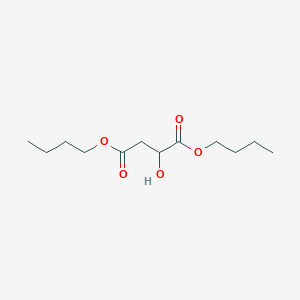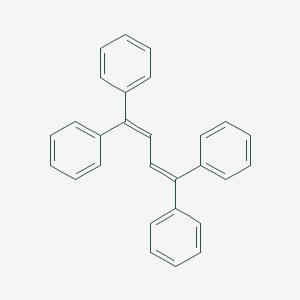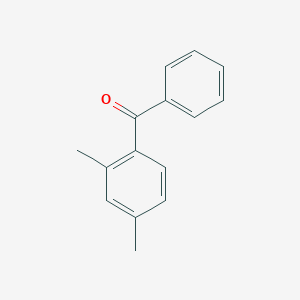
2,4-二甲基二苯甲酮
描述
2,4-Dimethylbenzophenone is a chemical compound with the molecular formula C15H14O . It is also known by other names such as (2,4-Dimethylphenyl)(phenyl)methanone . The molecular weight of this compound is 210.27 g/mol .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethylbenzophenone consists of a carbonyl group (C=O) attached to two phenyl rings, one of which is substituted with two methyl groups at the 2 and 4 positions . The InChI string for 2,4-Dimethylbenzophenone is InChI=1S/C15H14O/c1-11-8-9-14 (12 (2)10-11)15 (16)13-6-4-3-5-7-13/h3-10H,1-2H3 .
Physical And Chemical Properties Analysis
2,4-Dimethylbenzophenone has a density of 1.1±0.1 g/cm3 . It has a boiling point of 320.2±11.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.2±3.0 kJ/mol . The flash point is 135.4±14.2 °C . The index of refraction is 1.570 . The molar refractivity is 65.7±0.3 cm3 .
科学研究应用
Organic Light-Emitting Diodes (OLEDs)
Benzophenone-based derivatives, including 2,4-Dimethylbenzophenone, have been used in the molecular design of OLED materials . OLEDs have garnered considerable attention due to their potential applications in flat-panel displays and solid-state lighting technologies . The thin and flexible design of OLEDs enables the development of innovative lighting solutions .
Thermally Activated Delayed Fluorescent (TADF) Emitters
Benzophenone, including its 2,4-Dimethyl derivative, functions as a classical phosphor with high intersystem crossing efficiency . This characteristic makes it a compelling candidate for effective reverse intersystem crossing, leading to the development of TADF emitters . These emitting materials have witnessed a pronounced interest due to their incorporation in metal-free electroactive frameworks .
High External Quantum Efficiencies (EQEs)
Benzophenone-based compounds, such as 2,4-Dimethylbenzophenone, have the capability to convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), consequently achieving exceptionally high EQEs .
Synthesis of Organic Semiconductors
The benzophenone core, including its 2,4-Dimethyl derivative, has attracted much attention as a fragment for the synthesis of organic semiconductors .
Host Materials in OLED Devices
Benzophenone-based derivatives are explored for their applications in OLED devices, both as host materials and emitters .
Donor-Acceptor-Donor (D-A-D) Derivatives
Benzophenone-based compounds, including 2,4-Dimethylbenzophenone, are used in the creation of D-A-D derivatives, which are important in the field of organic electronics .
安全和危害
When handling 2,4-Dimethylbenzophenone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
作用机制
Mode of Action
Benzophenones are generally known to interact with biological systems through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
It’s known that benzophenones, in general, can be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Action Environment
The action, efficacy, and stability of 2,4-Dimethylbenzophenone can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. Specific studies on these factors for 2,4-dimethylbenzophenone are lacking .
属性
IUPAC Name |
(2,4-dimethylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSQHMXRROFKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150629 | |
| Record name | 2,4-Dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylbenzophenone | |
CAS RN |
1140-14-3 | |
| Record name | 2,4-Dimethylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001140143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1140-14-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYLBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4LZ2LH6BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,4-dimethylbenzophenone interesting from a photochemical perspective?
A1: 2,4-Dimethylbenzophenone exhibits a phenomenon called photoenolization. Upon light absorption, its excited triplet state abstracts a hydrogen atom from the ortho-methyl group, forming a reactive enol intermediate. [, ] This process has been studied extensively using techniques like flash photolysis, revealing the kinetics of enol formation and decay. [, ] Interestingly, the enol can exist as two isomers (Z and E), with the distribution influenced by the excitation pathway (singlet vs. triplet). []
Q2: Beyond photochemistry, does 2,4-dimethylbenzophenone have other synthetic applications?
A3: Yes, 2,4-dimethylbenzophenone serves as a valuable precursor in organic synthesis. One notable example is its use in the preparation of ortho-substituted benzophenones. [] By employing a tert-butyl group as a blocking substituent, researchers achieved selective benzoylation, leading to the desired ortho-substituted products upon deprotection. [] This strategy showcases the utility of 2,4-dimethylbenzophenone in accessing specific substitution patterns.
Q3: Can 2,4-dimethylbenzophenone be used in catalytic reactions?
A4: While not directly a catalyst, 2,4-dimethylbenzophenone plays a key role in Friedel-Crafts acylation reactions. [] Specifically, it is the desired product when m-xylene reacts with benzoyl chloride in the presence of iron-modified tungstophosphoric acid supported on titania (FeTPA/TiO2). [] This catalyst system exhibits excellent activity and selectivity for the acylation, yielding 2,4-dimethylbenzophenone with high efficiency. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

